

Methyl 5-chlorothiophene-3-carboxylate chemical properties

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Compound of Interest

Compound Name: *Methyl 5-chlorothiophene-3-carboxylate*

Cat. No.: *B1398737*

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An In-Depth Technical Guide to **Methyl 5-chlorothiophene-3-carboxylate**

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Methyl 5-chlorothiophene-3-carboxylate (CAS No. 36157-43-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of chloro, methyl ester, and thiophene ring functionalities makes it a highly versatile intermediate. The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its favorable electronic properties and ability to engage in various biological interactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **Methyl 5-chlorothiophene-3-carboxylate**, with a focus on its practical utility in the fields of pharmaceutical development and materials science.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.

Core Chemical Properties

A summary of the key physicochemical properties for **Methyl 5-chlorothiophene-3-carboxylate** is presented below.

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 36157-43-4 | [1][2] |
| Molecular Formula | C ₆ H ₅ ClO ₂ S | [1][2] |
| Molecular Weight | 176.62 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥ 97% | [2] |
| IUPAC Name | methyl 5-chlorothiophene-3-carboxylate | [1] |
| InChI Key | JRMKVGZBIZHJTH-UHFFFAOYSA-N | [2] |

Note: Data for properties like melting and boiling points are not consistently available for the 3-carboxylate isomer in the provided search results, unlike its 2-carboxylate counterpart.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for this exact compound are not detailed in the initial search, characterization would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two aromatic protons on the thiophene ring and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton.[4][5]
- Infrared (IR) Spectroscopy: Key stretches would include the C=O of the ester group and various C-H, C=C, and C-S bonds of the substituted thiophene ring.[4]
- Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.

Synthesis and Production

While specific industrial synthesis routes for **Methyl 5-chlorothiophene-3-carboxylate** are proprietary, a logical laboratory-scale synthesis can be proposed based on the chemistry of its parent acid, 5-chlorothiophene-3-carboxylic acid. The most straightforward method is a classic Fischer esterification.

Proposed Synthetic Workflow: Fischer Esterification



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Caption: Proposed synthesis of **Methyl 5-chlorothiophene-3-carboxylate**.

Experimental Protocol: Fischer Esterification (Generalized)

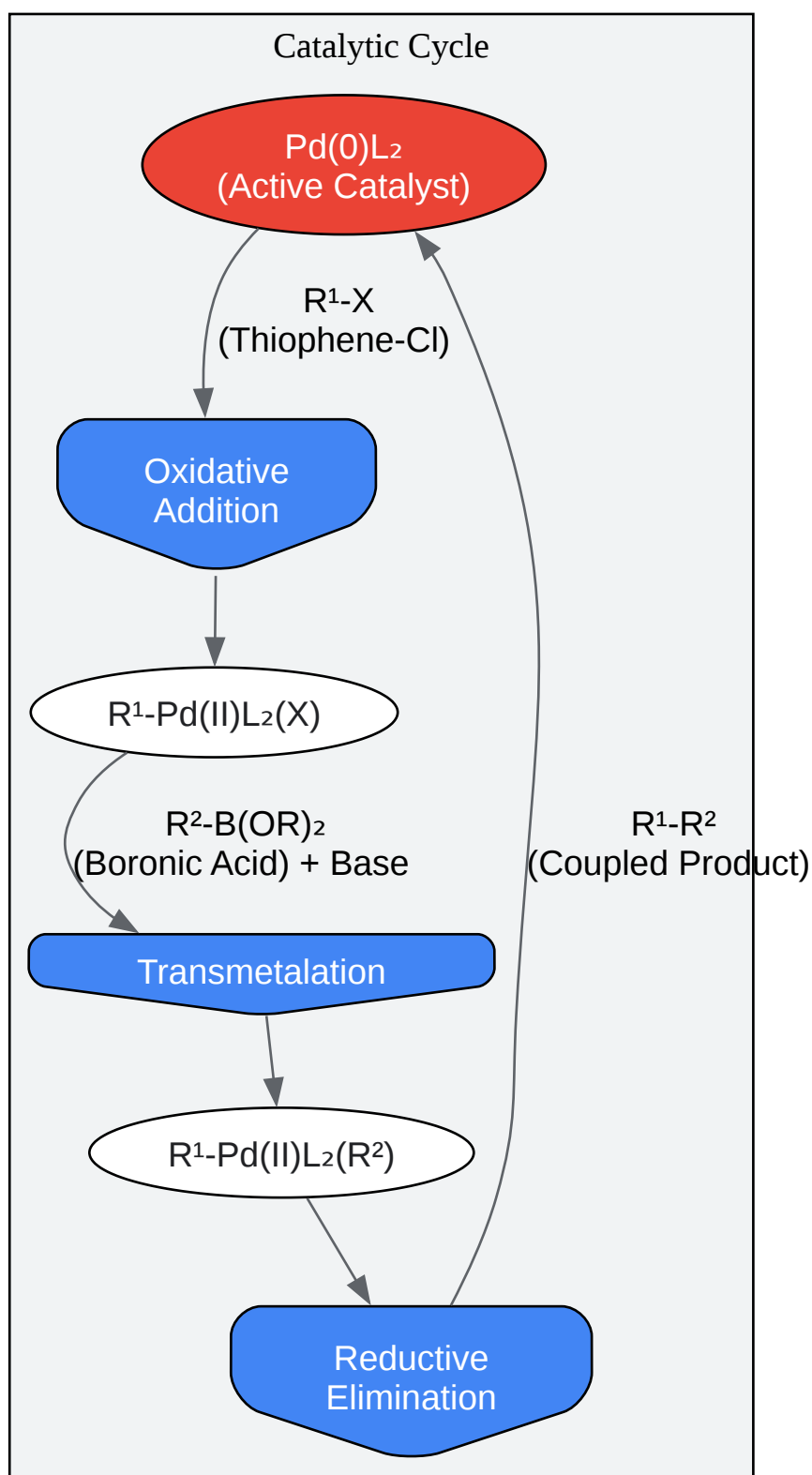
- **Reaction Setup:** To a round-bottom flask, add 5-chlorothiophene-3-carboxylic acid (1.0 eq).
- **Reagent Addition:** Add an excess of methanol to act as both reactant and solvent. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- **Heating:** Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via vacuum distillation or column chromatography to yield the final ester.

Chemical Reactivity and Synthetic Utility

The true value of **Methyl 5-chlorothiophene-3-carboxylate** lies in its reactivity, which allows it to serve as a scaffold for constructing more complex molecular architectures. The chloro-substituent is particularly important, enabling participation in cross-coupling reactions.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.^{[6][7]} For **Methyl 5-chlorothiophene-3-carboxylate**, this reaction allows for the substitution of the chlorine atom with a wide variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters. This is a foundational technique in drug discovery for creating libraries of novel compounds.^{[6][8][9]}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine **Methyl 5-chlorothiophene-3-carboxylate** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[6][7]
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[7][10]
- **Reaction:** Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6]
- **Workup and Purification:** After cooling, perform an aqueous workup. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by silica gel column chromatography.[6]

The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates, especially less reactive heteroaryl chlorides.[9]

Key Applications in Research and Development

The derivatives of chlorothiophenes are instrumental in synthesizing compounds with significant biological activity.

Pharmaceutical Development

Thiophene-containing compounds exhibit a vast range of biological activities and are integral to numerous approved drugs.[3][9] **Methyl 5-chlorothiophene-3-carboxylate** is a key intermediate for synthesizing fused heterocyclic systems like thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. These scaffolds are at the core of molecules investigated for various therapeutic applications:

- **Anticancer Agents:** Thieno[3,2-b]pyridine derivatives have shown potential as antitumor agents, particularly against triple-negative breast cancer cell lines.[8]

- Anti-inflammatory and Antiviral Compounds: The thieno[2,3-b]pyridine core is associated with anti-inflammatory, antiviral, and antimicrobial properties.[11][12]
- CNS Disorders: Certain derivatives have been explored for the treatment of central nervous system disorders.[11]

The ability to easily diversify the thiophene core via cross-coupling reactions makes this starting material invaluable for structure-activity relationship (SAR) studies in drug discovery.

[13]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of:

- Agrochemicals: Used in creating pesticides and herbicides for crop protection.[13]
- Specialty Chemicals: Employed in the production of fine chemicals where its specific structure can lead to innovative materials with unique electronic or optical properties.[13][14]

Safety and Handling

Proper handling of **Methyl 5-chlorothiophene-3-carboxylate** is essential in a laboratory setting. The following information is aggregated from safety data for the closely related 5-chlorothiophene-2-carboxylic acid and its methyl ester.

| Hazard Category | GHS Information | Precautionary Measures |
|-----------------|--|--|
| Acute Toxicity | Signal Word: Warning. Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[16][17] |
| Handling | - | Use only outdoors or in a well-ventilated area. Prevent generation of vapor or mist. [16] |
| Storage | - | Keep container tightly closed. Store in a cool, well-ventilated, and shaded area.[16] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Call a POISON CENTER or doctor if you feel unwell.[16] | - |
| Fire Fighting | - | Use dry powder, foam, water spray, or carbon dioxide as extinguishing media. |

Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[16][17]

Conclusion

Methyl 5-chlorothiophene-3-carboxylate is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers in drug discovery, it offers a gateway to novel therapeutic agents built upon the privileged thiophene scaffold. For materials scientists, it is a building block for next-generation materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its full potential.

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